Ethyl (1S,3S,5S)-2-benzyl-2-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
Ethyl (1S,3S,5S)-2-benzyl-2-azabicyclo[310]hexane-3-carboxylate is a complex organic compound characterized by its bicyclic structure and the presence of a benzyl group
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various organic reactions.
Biology: Research in biology has explored the potential of this compound as a ligand for biological receptors. Its interaction with specific proteins can be studied to understand biological processes better.
Medicine: In the medical field, this compound has shown promise as a precursor for pharmaceuticals. Its derivatives may have therapeutic properties, and ongoing research aims to develop new drugs based on this structure.
Industry: In industry, Ethyl (1S,3S,5S)-2-benzyl-2-azabicyclo[3.1.0]hexane-3-carboxylate is used in the production of specialty chemicals and materials. Its applications extend to the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl (1S,3S,5S)-2-benzyl-2-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects involves its interaction with molecular targets. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Ethyl (1S,3S,5S)-2-benzyl-2-azabicyclo[3.1.0]hexane-3-carboxylate
Ethyl (1R,3R,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-3-carboxylate
Ethyl (1S,3S,5S)-2-phenyl-2-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness: this compound stands out due to its specific stereochemistry and the presence of the benzyl group, which can influence its reactivity and biological activity. Compared to its enantiomers and structurally similar compounds, it may exhibit different binding affinities and biological effects.
Properties
IUPAC Name |
ethyl (1S,3S,5S)-2-benzyl-2-azabicyclo[3.1.0]hexane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-18-15(17)14-9-12-8-13(12)16(14)10-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3/t12-,13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCKJHGNYVNTEH-IHRRRGAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC2N1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]2C[C@@H]2N1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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